molecular formula C15H11B B1265701 9-(Bromomethyl)anthracene CAS No. 2417-77-8

9-(Bromomethyl)anthracene

Cat. No. B1265701
CAS RN: 2417-77-8
M. Wt: 271.15 g/mol
InChI Key: KOWKPLCVFRHICH-UHFFFAOYSA-N
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Description

9-(Bromomethyl)anthracene is an important intermediate in the synthesis of various anthracene derivatives, known for their luminescent properties and practical applications in materials science. It plays a crucial role in the development of advanced luminescent materials due to its ability to undergo diverse chemical reactions and form novel compounds with unique properties.

Synthesis Analysis

The synthesis of 9-(Bromomethyl)anthracene involves the bromination of anthracene, followed by reactions with other reagents to produce derivatives like 9-anthraceneboronic acid. This process achieves high yields under specific conditions, demonstrating the effectiveness of the synthesis route for producing anthracene derivatives with potential for further functionalization (L. Meng, 2013).

Molecular Structure Analysis

Molecular structure characterization techniques, including NMR, IR, and UV-vis spectroscopy, have been employed to elucidate the structure of 9-(Bromomethyl)anthracene derivatives. These methods provide insights into the molecular arrangements and electronic configurations of the synthesized compounds, revealing their potential for luminescent applications (Zhiqian Guo, Shuo Jin, Bo Liu, 2007).

Chemical Reactions and Properties

9-(Bromomethyl)anthracene undergoes various chemical reactions, including coupling reactions and intramolecular rearrangements, to form complex structures with unique photophysical properties. These reactions contribute to the versatility of anthracene derivatives in creating luminescent materials with tailored properties (J. Kendall, H. Shechter, 2001).

Physical Properties Analysis

The physical properties of 9-(Bromomethyl)anthracene derivatives, such as solubility and melting points, are influenced by their molecular structures and substituent groups. These properties are essential for their application in material science and photophysical studies, as they affect the processing and performance of the resulting materials (C. Christensen, M. Bryce, A. Batsanov, J. Becher, 2003).

Scientific Research Applications

Application 1: Designing New Photochromic Complexes

  • Summary of the Application : The photogeneration of stable radicals is important in the field of optical switching, displays, and other devices. Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
  • Methods of Application or Experimental Procedures : The experiment involved the use of crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand. These were subjected to Xe lamp light irradiation .
  • Results or Outcomes : The study found a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

Application 2: Diels-Alder Reaction with Citraconic Anhydride

  • Summary of the Application : The Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and Citraconic anhydride dienophile has been investigated theoretically in toluene solution .
  • Methods of Application or Experimental Procedures : The reaction can progress via two different pathways, I and II. In the structure of the reactants of the pathways I and II, the 9-bromomethyl anthracene and Citraconic anhydride species have different orientations .
  • Results or Outcomes : The obtained DFT-results such as prediction of the major product of the reaction are in agreement with the experimental results, confirming the validity of the DFT-proposed mechanism .

Application 3: Organic Synthesis

  • Summary of the Application : 9-(Bromomethyl)anthracene is a chemical compound widely used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, 9-(Bromomethyl)anthracene would be used as a reagent or building block in the synthesis of more complex organic compounds.
  • Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in organic synthesis can enable the creation of a wide range of complex organic compounds.

Application 4: Material Science

  • Summary of the Application : 9-(Bromomethyl)anthracene is also used in the field of material science. Its unique properties make it a valuable tool in the creation of new materials.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific material being synthesized. Typically, 9-(Bromomethyl)anthracene would be used as a component in the synthesis of new materials.
  • Results or Outcomes : The outcomes of these syntheses can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in material science can enable the creation of a wide range of new materials with unique properties.

Application 5: Photochemistry

  • Summary of the Application : 9-(Bromomethyl)anthracene is used in photochemistry, which is the study of the chemical effects of light. This compound’s unique properties make it suitable for various applications in this field.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed. Typically, 9-(Bromomethyl)anthracene would be used as a reagent or building block in the synthesis of more complex organic compounds.
  • Results or Outcomes : The outcomes of these experiments can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in photochemistry can enable the creation of a wide range of complex organic compounds.

Application 6: Probing DNA Cleavage

  • Summary of the Application : Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed. Typically, 9-(Bromomethyl)anthracene would be used as a probe in the study of DNA cleavage .
  • Results or Outcomes : The outcomes of these experiments can also vary widely, but in general, the use of 9-(Bromomethyl)anthracene in biological systems can provide valuable insights into the mechanisms of DNA cleavage .

Safety And Hazards

9-(Bromomethyl)anthracene is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid inhalation or skin exposure to the compound in its solid form.

properties

IUPAC Name

9-(bromomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWKPLCVFRHICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178881
Record name Anthracene, 9-bromomethyl-
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Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Bromomethyl)anthracene

CAS RN

2417-77-8
Record name 9-(Bromomethyl)anthracene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromomethylanthracene
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Record name Anthracene, 9-bromomethyl-
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Record name 9-(Bromomethyl)anthracene
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Record name 9-BROMOMETHYLANTHRACENE
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Synthesis routes and methods I

Procedure details

A solution of triphenylphosphine (16.44 g, 100.8 mmol) in acetonitrile (120 mL) was flushed with nitrogen for 20 minutes. Bromine (3.3 mL) was added and a solution of anthracen-9-yl-methanol (15.0 g, 72.0 mmol) in acetonitrile (100 mL) was added dropwise. The mixture was stirred for 2 hours at room temperature and refrigerated at 5° C. overnight. The solution was cooled to 0° C. for 30 minutes and filtered. The residue was washed with cold acetonitrile and purified by recrystallization from chloroform to give 9-bromomethyl-anthracene as yellow crystals (13.47 g, 69% yield). 1H NMR (CDCl3) δ 8.51 (1H, s), 8.32 (2H, d), 8.05 (2H, d), 7.66 (2H, dd), 7.52 (2H, dd), 5.56 (2H, s).
Quantity
16.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirring suspension of 9-anthracenemethanol (2.0 g, 9.6 mmol) at 0° C. in toluene (100 ml) was added PBr3 (1.2 mL, 12.51 mmol) and the suspension was stirred at 0° C. for 1 h. The reaction mixture was then brought up to room temperature and let to stir for further 1 h. The mixture turned into a yellow solution. K2CO3 (10 mL) was added to quench the reaction. Toluene was evaporated off in-vacuo. The residue was taken up in EtOAc and washed with saturated aqueous K2CO3, water and brine and dried (MgSO4). The solvent was evaporated off in-vacuo and the crude residue was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 47 (1.4 g, 54%) as yellow solid. H1 NMR (500 MHz, CDCl3): δ=8.45 (1H, s, Ar-10H), 8.27 (2H, d, Ar-1, 8H), 8.00 (2H, d, Ar-4, 6H), 7.62 (2H, d, Ar-2, 7H), 7.48 (2H, d, Ar-3, H), 5.50 (2H, s, CH2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
S Duan, J Turk, J Speigle, J Corbin… - The Journal of …, 2000 - ACS Publications
Halogenation of dibenz[a,c]anthracene (1) by NBS in CCl 4 affords the products of 9- and 10-monobromination in the ratio of 9:1. The reaction is accelerated by iodine, and HBr effects …
Number of citations: 53 pubs.acs.org
W Adam, K Schneider, M Stapper… - Journal of the American …, 1997 - ACS Publications
In the high-intensity laser-jet (LJ) photolysis of 9-(phenoxymethyl)anthracene (1a) and 9,10-bis(phenoxymethyl)anthracene (1b) multiple-photon chemistry was observed. Thus, while …
Number of citations: 26 pubs.acs.org
A Bazian, S BEYRAMABADI, A Davoodnia… - Oriental Journal of …, 2016 - Citeseer
In this work, the kinetics and mechanism of the Diels-Alder cycloaddition reaction between the 9-bromomethyl antracene and Citraconic anhydride dienophile have been investigated …
Number of citations: 7 citeseerx.ist.psu.edu
GS Nolan, GJ Gleicher, B Schatz… - The Journal of Organic …, 1980 - ACS Publications
Hydrogen abstraction from a series of eight 10-substituted-9-methylanthracenesat 70 C has been examined by means of photoinduced reaction with bromotrichloromethane. An …
Number of citations: 7 pubs.acs.org
SR Sirimanne, Z Li, DR VanderVeer… - Journal of the American …, 1991 - ACS Publications
Conclusions It has been found that the enthalpy of acidity of aliphatic carboxylic acids becomes stronger with an increase in substituent bulk in RCOjH, in both gas-phase and aqueous …
Number of citations: 19 pubs.acs.org
JL Zhao, XK Jiang, C Wu, CZ Wang, X Zeng… - …, 2016 - Wiley Online Library
A series of anthracene‐containing derivatives have been synthesised and characterised. The photochemical behaviour of these derivatives have been investigated by 1 H NMR …
AD Mosnaim, DC Nonhebel - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
9-Alkyl (and aryl)-10-halogenoanthracenes react with copper(II) halides to give products in which the alkyl (or aryl) group or the halogen is replaced by halogen from the copper(II) halide…
Number of citations: 7 pubs.rsc.org
R Ostaszewski, E Wilczynska… - Polish Journal of …, 1999 - researchgate.net
… This compoundreacted with phosphorus tribromide in toluene to afford 9-bromomethyl-anthracene (5) in 77% yield. Reaction ofbromide 5 with hexamethylenetetramine in chloroform …
Number of citations: 4 www.researchgate.net
S Ni, D Juhue, J Moselhy, Y Wang, MA Winnik - Macromolecules, 1992 - ACS Publications
There is a wide variety of fascinating experiments one could carry out with block copolymer systems if one had access to small amounts of the copolymerlabeled with appropriate …
Number of citations: 21 pubs.acs.org
TC Chou, CL Hwa, JJ Lin, KC Liao… - The Journal of organic …, 2005 - ACS Publications
The U-shaped, multifunctionalized tetraetheno-bridged dicyclopenta[b,i]anthracenediol 10 was synthesized to serve as a platform molecule. The molecule was prepared from the Diels−…
Number of citations: 52 pubs.acs.org

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